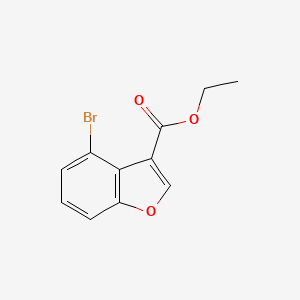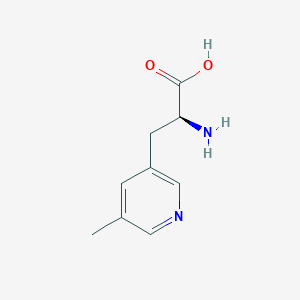
(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methyl group, which contributes to its distinct chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a halogenated pyridine derivative with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(5-methylpyridin-2-YL)propanoicacid2hcl: A similar compound with a different substitution pattern on the pyridine ring.
(S)-2-Amino-3-(4-methylpyridin-3-YL)propanoicacid2hcl: Another derivative with a methyl group at a different position on the pyridine ring.
Uniqueness
(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
CPKQBVYCIFWHTC-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=CN=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


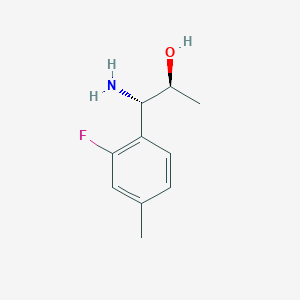
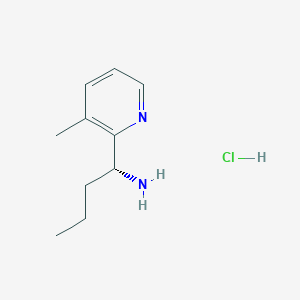
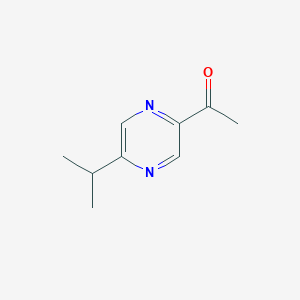
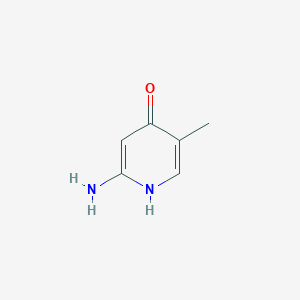




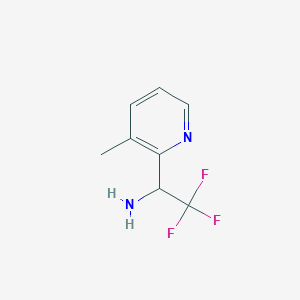
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)


